![molecular formula C11H11F2NO2 B2510285 N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2305455-12-1](/img/structure/B2510285.png)
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor with potential therapeutic applications in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In
Aplicaciones Científicas De Investigación
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have potential therapeutic applications in the field of cancer research. It has been reported to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer, both in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Mecanismo De Acción
The mechanism of action of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is not fully understood, but it has been reported to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in cell proliferation, survival, and differentiation, and is overexpressed in many types of cancer. Inhibition of CK2 activity by N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the phosphorylation of several proteins involved in cell proliferation and survival, including AKT, ERK, and p38. In addition, it has been shown to induce apoptosis in cancer cells by increasing the activity of caspase-3 and -7, and decreasing the activity of Bcl-2. These effects have been observed in several types of cancer cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in studies. In addition, it has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to using N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its safety and efficacy in humans need to be tested in clinical trials. Third, its potential for combination therapy with other anti-cancer agents should be explored. Fourth, its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be investigated. Finally, the development of more potent and selective inhibitors of CK2 may lead to the discovery of new therapeutic agents for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide involves the reaction of 3-bromo-2-methylphenol with difluoromethoxyacetonitrile in the presence of a base, followed by a reaction with propargylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported in a peer-reviewed journal and has been used by several research groups to obtain N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide for their studies.
Propiedades
IUPAC Name |
N-[3-(difluoromethoxy)-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-5-4-6-9(7(8)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBGEYSZYXAJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510204.png)
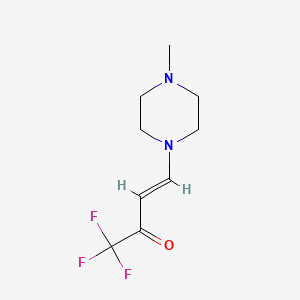
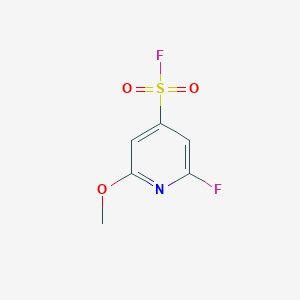
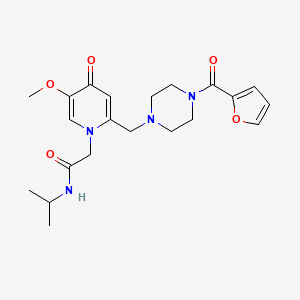

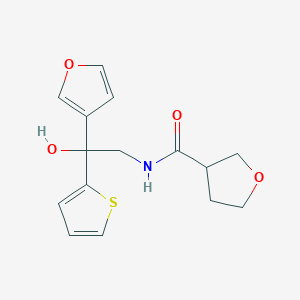

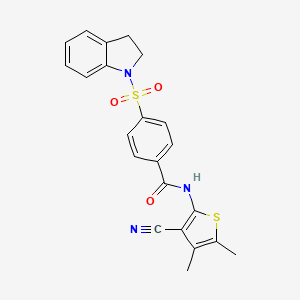
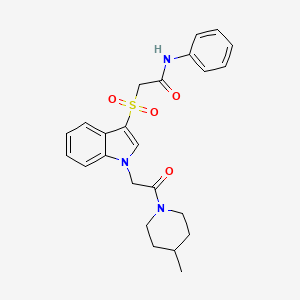
![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)
![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)
![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)
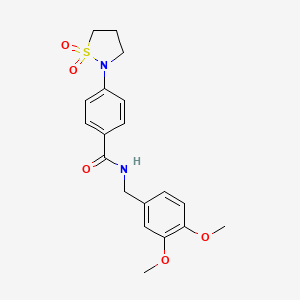
![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)